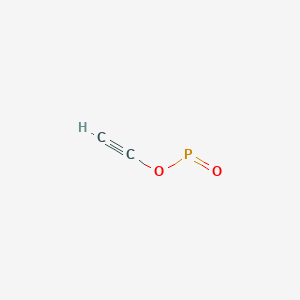![molecular formula C11H7F3O2 B14181617 Methyl 3-[2-(trifluoromethyl)phenyl]prop-2-ynoate CAS No. 841205-62-7](/img/structure/B14181617.png)
Methyl 3-[2-(trifluoromethyl)phenyl]prop-2-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[2-(trifluoromethyl)phenyl]prop-2-ynoate: is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-ynoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[2-(trifluoromethyl)phenyl]prop-2-ynoate typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 3-[2-(trifluoromethyl)phenyl]prop-2-ynoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, or halides.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups replacing the trifluoromethyl group.
Applications De Recherche Scientifique
Chemistry: Methyl 3-[2-(trifluoromethyl)phenyl]prop-2-ynoate is used as a building block in organic synthesis
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The trifluoromethyl group is known to improve the metabolic stability and lipophilicity of drug candidates, making this compound valuable in drug design and development.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, where the trifluoromethyl group imparts desirable properties such as hydrophobicity and chemical resistance.
Mécanisme D'action
The mechanism by which Methyl 3-[2-(trifluoromethyl)phenyl]prop-2-ynoate exerts its effects is primarily through its interaction with biological targets. The trifluoromethyl group can enhance the binding affinity of the compound to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- Methyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate
- Methyl 2-[3-(trifluoromethyl)phenyl]acetate
- 2-Methyl-3-trifluoromethylaniline
Uniqueness: Methyl 3-[2-(trifluoromethyl)phenyl]prop-2-ynoate is unique due to the position of the trifluoromethyl group on the phenyl ring and the presence of the prop-2-ynoate moiety. This specific arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
841205-62-7 |
|---|---|
Formule moléculaire |
C11H7F3O2 |
Poids moléculaire |
228.17 g/mol |
Nom IUPAC |
methyl 3-[2-(trifluoromethyl)phenyl]prop-2-ynoate |
InChI |
InChI=1S/C11H7F3O2/c1-16-10(15)7-6-8-4-2-3-5-9(8)11(12,13)14/h2-5H,1H3 |
Clé InChI |
HOUNQSDMDUGNPJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C#CC1=CC=CC=C1C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


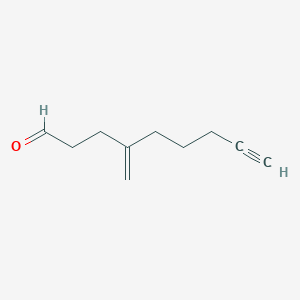
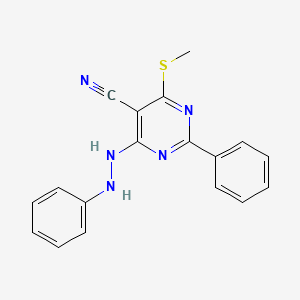
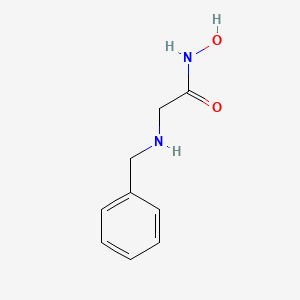
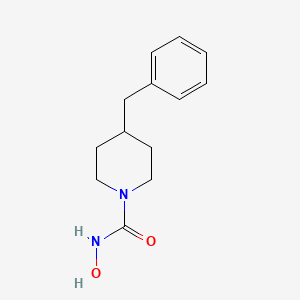
![N,N-Di([1,1'-biphenyl]-4-yl)rubicen-5-amine](/img/structure/B14181559.png)
![2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclooct-2-en-1-one](/img/structure/B14181561.png)
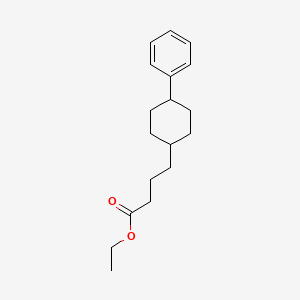
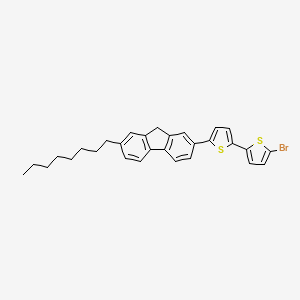
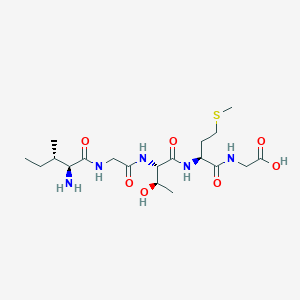
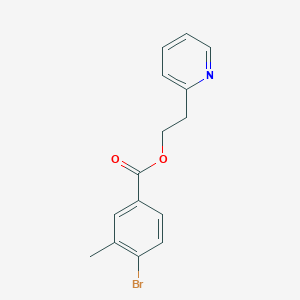
![(2R)-2-[(R)-Fluoro(phenyl)methyl]oxirane](/img/structure/B14181581.png)
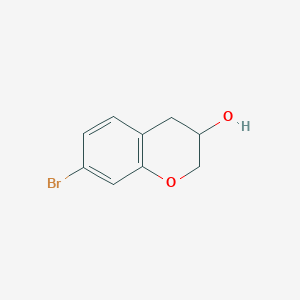
![Ethyl {[2-(bromomethyl)phenyl]methoxy}carbamate](/img/structure/B14181589.png)
